Norgestimate-d6

Description

Contextual Role of Stable Isotopically Labeled Compounds in Advanced Chemical and Bioanalytical Research

Stable isotopically labeled compounds are synthesized by incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into organic molecules symeres.comnucleosyn.comvivanls.com. Their primary utility lies in their ability to serve as internal standards in quantitative analytical techniques, most notably mass spectrometry (MS) vivanls.comnih.govacanthusresearch.comacs.org. Because they are chemically identical to their unlabeled counterparts but possess a distinct mass difference, SILs can be reliably distinguished and quantified alongside the target analyte nih.govacanthusresearch.com. This allows for highly accurate and precise measurements, compensating for variations in sample preparation, matrix effects, and instrument performance vivanls.comacanthusresearch.com.

In bioanalytical research, SILs are vital for drug metabolism and pharmacokinetic (DMPK) studies, enabling the precise quantification of drugs and their metabolites in biological matrices like plasma and urine symeres.comnih.govacanthusresearch.com. They are also extensively used in proteomics and metabolomics for tracking metabolic pathways, determining flux, and identifying novel biomarkers nucleosyn.comnih.gov. The inherent stability and non-radioactive nature of these isotopes make them safe and cost-effective for extensive experimental use vivanls.comacs.org.

Significance of Deuterium Labeling in Mechanistic and Quantitative Studies

Deuterium (²H or D), a heavier isotope of hydrogen, offers specific advantages due to its unique properties. Its incorporation into organic molecules can be achieved through various synthetic routes, including direct synthesis with deuterium-containing precursors or hydrogen-deuterium exchange reactions symeres.comacs.org.

The significance of deuterium labeling is multifaceted:

Quantitative Analysis: Deuterium-labeled compounds are widely employed as internal standards in mass spectrometry-based quantitative assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) symeres.comvivanls.comacanthusresearch.commdpi.com. The mass difference introduced by deuterium allows for the accurate determination of analyte concentrations, which is critical for bioequivalence studies and drug development nih.gov.

Mechanistic and Kinetic Studies: The kinetic isotope effect (KIE) arises from the difference in vibrational frequencies between C-H and C-D bonds. This effect can be exploited to elucidate reaction mechanisms and study reaction kinetics, as the rate of a reaction involving a C-D bond may differ from that involving a C-H bond symeres.comacs.org. Deuterium labeling can also be used to study protein turnover rates and metabolic flux in biological systems researchgate.netnih.gov.

Pharmacokinetic Profiling: While primarily used as standards, deuterium labeling in drug design can influence pharmacokinetic properties, potentially leading to improved metabolic stability and altered drug clearance rates symeres.comacs.org.

Crucially, for deuterium labeling to be effective as an internal standard, the deuterium atoms must be incorporated into non-exchangeable positions within the molecule. This ensures the isotopic integrity of the standard throughout analytical procedures, preventing loss or alteration of the label through hydrogen exchange with the surrounding environment acanthusresearch.comacs.org.

Overview of Norgestimate-d6 as a Specialized Chemical Entity

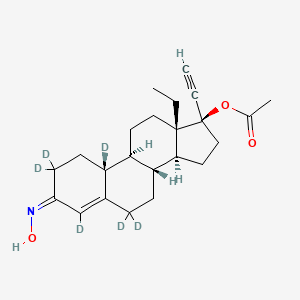

This compound is a specifically synthesized, stable isotopically labeled analog of the synthetic progestin, norgestimate (B1679921) caymanchem.commedchemexpress.com. It is designed to serve as a precise internal standard for the quantification of norgestimate in various analytical applications, particularly in gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS) caymanchem.commedchemexpress.combertin-bioreagent.com.

The deuterium atoms in this compound are strategically placed at specific carbon atoms within the norgestimate molecular structure, namely at positions 2, 2, 4, 6, 6, and 10 caymanchem.comsynzeal.com. This deuteration results in a molecular weight of approximately 375.5 g/mol , a difference that is readily detectable by mass spectrometry, allowing it to be distinguished from unlabeled norgestimate caymanchem.comaxios-research.comscbt.com. The compound is typically supplied with high isotopic purity (≥99% deuterated forms) and chemical purity, ensuring its reliability as a quantitative standard caymanchem.com. Its primary application is in bioanalytical methods for accurately measuring norgestimate concentrations in biological samples, contributing to research in areas such as reproductive biology and endocrinology caymanchem.combertin-bioreagent.com.

Data Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 1263194-12-2 | caymanchem.comsynzeal.comaxios-research.comsimsonpharma.com |

| Formal Name | (17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d₆, 3-oxime | caymanchem.comsynzeal.com |

| Molecular Formula | C₂₃H₂₅D₆NO₃ | caymanchem.comaxios-research.comscbt.com |

| Molecular Weight | ~375.5 g/mol | caymanchem.comaxios-research.comscbt.com |

| Deuteration | Six deuterium atoms incorporated at positions 2, 2, 4, 6, 6, and 10 | caymanchem.comsynzeal.com |

| Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.com |

| Primary Application | Internal standard for the quantification of norgestimate by GC- or LC-MS | caymanchem.commedchemexpress.combertin-bioreagent.com |

| Solubility | Soluble in methanol | caymanchem.com |

| Physical Form | Solid | caymanchem.com |

| Synonym(s) | Dexnorgestrel acetime-d₆ | caymanchem.comaxios-research.com |

Data Table 2: Significance of Deuterium Labeling in Research Applications

| Research Area | Significance of Deuterium Labeling | Key Techniques/Applications |

| Quantitative Analysis | Enables precise and accurate measurement of analytes by acting as internal standards in mass spectrometry. Compensates for matrix effects and sample variability. | LC-MS/MS, GC-MS, Bioanalytical assays (e.g., drug quantification in biological fluids), Pharmacokinetic studies. |

| Mechanistic Studies | Exploits the kinetic isotope effect (KIE) to elucidate reaction pathways and rates. | Studying reaction kinetics, understanding enzyme mechanisms, tracing metabolic pathways. |

| Metabolomics/Omics | Facilitates tracking of metabolic flux, protein turnover rates, and the identification of metabolites and pathways. | Metabolic flux analysis, proteome-wide turnover kinetics, cellular metabolism studies (e.g., using D₂O labeling). |

| Drug Development (DMPK) | Can influence drug pharmacokinetic properties, potentially improving metabolic stability and altering clearance rates. Used as standards for drug metabolite analysis. | Drug metabolism studies, bioavailability assessment, metabolite identification and quantification. |

| Analytical Method Dev. | Provides a reliable reference for developing and validating sensitive and specific analytical methods. | Method validation, quality control applications for drug development. |

Structure

3D Structure

Properties

Molecular Formula |

C23H31NO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

[(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1/i6D2,7D2,14D,18D |

InChI Key |

KIQQMECNKUGGKA-QCAXSGJKSA-N |

Isomeric SMILES |

[2H]C\1=C2[C@](CC(/C1=N/O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |

Origin of Product |

United States |

Chemical Structure, Isotopic Labeling, and Stereochemistry

Elucidation of the Norgestimate-d6 Chemical Structure

This compound is structurally derived from norgestimate (B1679921), a synthetic steroid. The deuteration strategy involves replacing specific hydrogen atoms with deuterium (B1214612), an isotope of hydrogen with a nucleus consisting of one proton and one neutron. This substitution minimally alters the chemical properties but significantly changes the molecular mass, allowing for its distinct detection and quantification.

This compound possesses a molecular formula of C₂₃H₂₅D₆NO₃, with a formula weight of approximately 375.5 g/mol caymanchem.comaxios-research.comvivanls.comsimsonpharma.com. The incorporation of six deuterium atoms (D₆) results in a mass increase of six atomic mass units compared to its non-deuterated counterpart. This precise mass difference is critical for its use as an internal standard in quantitative mass spectrometry, enabling the accurate measurement of norgestimate by providing a reference signal that co-elutes chromatographically but is distinguishable by its unique mass-to-charge ratio.

The designation "d6" in this compound specifically indicates the presence of six deuterium atoms. The formal name and structural representations confirm that these deuterium atoms are regioselectively incorporated at positions 2, 4, 6, and 10 of the steroid nucleus caymanchem.com. Specifically, the labeling is at the 2,2,4,6,6,10 positions, as indicated by its formal name: (17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d₆, 3-oxime caymanchem.com. This precise placement ensures that the deuterated molecule behaves similarly to the native compound during sample preparation and chromatographic separation, while maintaining a distinct mass signature.

Stereochemical Aspects of Norgestimate and its Deuterated Analogs

Norgestimate, being a steroid derivative, possesses inherent stereochemical complexity due to multiple chiral centers within its fused ring system. Furthermore, the presence of an oxime group introduces the possibility of geometric isomerism.

The steroid nucleus of norgestimate is characterized by a tetracyclic structure with several chiral centers. These centers are typically located at positions C5, C8, C9, C10, C13, C14, and C17 aakash.ac.inlibretexts.orgwikipedia.orgmsu.edu. The absolute configuration at these centers is crucial for the molecule's biological activity and interactions. Norgestimate is systematically named as (17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one, indicating specific stereochemistry at C17 (alpha configuration) and the presence of a 13-ethyl group, which also defines the stereochemistry at C13 and C14 caymanchem.comdrugbank.com. While the deuterium labeling itself does not alter the inherent chirality of the steroid nucleus, it is incorporated into a molecule with a defined stereochemical framework.

A significant stereochemical feature of norgestimate is the presence of a C3-oxime moiety. This functional group can exist as two geometric isomers: the E-isomer and the Z-isomer wikipedia.orgpharmacopeia.cnnih.gov. Standard synthetic routes for norgestimate typically yield a mixture of these E/Z oxime isomers, often in ratios ranging from approximately 60:40 to 64:36 google.com. This compound also exists as a mixture of these E and Z isomers veeprho.com. The separation and characterization of these geometric isomers are important for analytical purposes.

The stereochemistry of this compound, encompassing both the chiral centers of the steroid nucleus and the E/Z isomerism of the oxime group, can influence its chemical reactivity and, more significantly, its behavior during analytical separations. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate the E and Z isomers of norgestimate, and by extension, this compound google.comresearchgate.net. The distinct spatial arrangements of these isomers can lead to differences in their interactions with stationary phases in chromatographic columns, allowing for their resolution. Understanding these stereochemical aspects is vital for developing robust analytical methods that can accurately quantify this compound and its non-deuterated counterpart, ensuring reliable results in pharmacokinetic studies and therapeutic drug monitoring.

Synthetic Strategies and Chemical Precursors for Deuterated Norgestimate

General Principles of Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into intricate organic structures like steroids is governed by several fundamental principles. The choice of deuteration strategy depends on the target molecule's functional groups, stereochemistry, and the desired location of the deuterium labels. Key methods include:

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons, typically on carbon atoms adjacent to activating groups such as carbonyls, hydroxyls, or double bonds. The reaction is often catalyzed by acids or bases in the presence of a deuterium source like deuterium oxide (D₂O) or deuterated solvents. The efficiency and regioselectivity of the exchange are highly dependent on the reaction conditions and the substrate's structure.

Catalytic Deuteration: This approach utilizes transition metal catalysts (e.g., palladium, platinum, rhodium) to facilitate the addition of deuterium gas (D₂) across double or triple bonds. It can also be employed for the reduction of functional groups with deuterated reducing agents. The stereochemistry of the deuteration is often influenced by the catalyst and the substrate's steric hindrance.

Use of Deuterated Reagents: A straightforward method involves the use of deuterated building blocks or reagents in a synthetic sequence. This ensures the incorporation of deuterium at specific, predetermined positions within the molecule.

The stability of the incorporated deuterium is paramount. Deuterium atoms attached to carbon are generally stable, while those on heteroatoms (O, N) are readily exchangeable and not suitable for metabolic studies.

Synthesis of Norgestimate (B1679921) Precursors for Deuteration

Norgestimate is a prodrug that is metabolized to norelgestromin (B1679859) and levonorgestrel (B1675169). wikipedia.orgnih.gov Its synthesis typically starts from precursors that are amenable to the introduction of its key structural features: the oxime at C3, the acetate (B1210297) at C17, and the ethyl group at C13. A common precursor for norgestimate is levonorgestrel . wikipedia.orgchemicalbook.com Therefore, the synthesis of deuterated levonorgestrel is a logical and efficient pathway to Norgestimate-d6.

The total synthesis of levonorgestrel has been well-established and often begins with simpler steroid skeletons or even non-steroidal starting materials which are elaborated through a series of chemical transformations. nih.govgoogle.com A key intermediate in some synthetic routes is 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one, which can be further functionalized to introduce the ethynyl (B1212043) group at C17 and establish the final stereochemistry. For the purpose of synthesizing this compound, deuteration can be strategically applied to these precursors.

| Precursor | Key Structural Features | Potential for Deuteration |

| Levonorgestrel | 3-keto-4-ene steroid core, C17-ethynyl, C17-hydroxyl, C13-ethyl | Direct deuteration at various positions, particularly α to the ketone. |

| 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one | Methoxy-diene system, C17-ketone | Deuteration at positions activated by the ketone or through reduction of the ketone with a deuterated reagent. |

Deuteration Methodologies for this compound

The synthesis of this compound can be approached through several methodologies, each offering distinct advantages in terms of regioselectivity and isotopic enrichment.

Regioselective H/D exchange is a powerful tool for introducing deuterium into specific positions of a steroid nucleus. For a precursor like levonorgestrel, the protons alpha to the C3-ketone are susceptible to base- or acid-catalyzed exchange. By carefully controlling the reaction conditions (temperature, base/acid concentration, and reaction time), deuterium can be selectively introduced at C2 and C4.

Example Reaction Conditions for H/D Exchange on a 3-Keto Steroid:

| Deuterium Source | Catalyst | Solvent | Temperature (°C) | Typical Isotopic Incorporation (%) |

| D₂O | NaOD | Dioxane-d₈ | 80-100 | >95 |

| CH₃OD | CH₃ONa | CH₃OD | 50-70 | >90 |

| D₂O | Trifluoroacetic acid-d | CDCl₃ | 25-40 | 85-95 |

Catalytic deuteration is particularly useful for introducing deuterium across double bonds. If a precursor with a suitable double bond is synthesized, it can be reduced with deuterium gas in the presence of a heterogeneous catalyst like Pd/C or a homogeneous catalyst like Wilkinson's catalyst. For instance, if a precursor with a double bond in the A-ring is prepared, its reduction with D₂ would yield a deuterated A-ring.

Another catalytic approach involves the use of deuterated reducing agents. For example, the reduction of a 17-keto precursor with a deuterated borohydride (B1222165) or aluminum hydride reagent can introduce a deuterium atom at the C17 position.

Chemo-enzymatic methods offer high stereoselectivity and regioselectivity, which are often difficult to achieve with purely chemical methods. researchgate.netnih.gov For the synthesis of this compound, an enzymatic reduction of a ketone precursor using a deuterated cofactor could be employed. For example, a carbonyl reductase enzyme could stereoselectively reduce a 3-keto group to a 3-hydroxyl group, with the deuterium being delivered from a deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) cofactor. The deuterated cofactor can be regenerated in situ. nih.gov This would allow for the precise introduction of a deuterium atom at the C3 position with a defined stereochemistry.

Key Components of a Chemo-Enzymatic Reduction System:

| Component | Function | Example |

| Enzyme | Carbonyl Reductase | Reductases from Bacillus sp. or yeast. nih.gov |

| Substrate | 3-Keto Steroid Precursor | e.g., Levonorgestrel |

| Deuterated Cofactor | Deuterium Source | NADPH-d |

| Cofactor Regeneration System | Replenishes the deuterated cofactor | Glucose dehydrogenase and glucose-d₁₂ |

The purification of the deuterated product is crucial to remove any unlabeled or partially labeled species, as well as other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of isotopically labeled compounds. researchgate.netnih.govnih.gov The choice of the stationary and mobile phases is critical to achieve good separation.

The isotopic purity of this compound must be rigorously assessed to ensure its suitability for its intended applications. The primary analytical techniques for this purpose are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated molecules based on their mass-to-charge ratio. rsc.orgnih.govresearchgate.netalmacgroup.com The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are powerful tools for determining the location and extent of deuteration. rsc.orgnih.gov In ¹H NMR, the disappearance or reduction of a signal indicates the replacement of a proton with a deuteron. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.

Typical Analytical Parameters for Isotopic Purity Assessment:

| Technique | Parameter Measured | Typical Outcome for this compound |

| HRMS | Mass-to-charge ratio (m/z) | A distinct peak at [M+6+H]⁺ with high relative abundance. |

| ¹H NMR | Signal integration | Significant reduction or absence of signals corresponding to the deuterated positions. |

| ²H NMR | Chemical shift | Signals corresponding to the chemical environments of the incorporated deuterium atoms. |

Synthetic Routes for Related Deuterated Metabolite Standards (e.g., 17-Desacetyl this compound, N-Acetyl this compound)

The preparation of deuterated Norgestimate metabolites hinges on the availability of a suitable isotopically labeled precursor. Based on the common nomenclature for these standards, which often specifies deuteration at positions 2, 2, 4, 6, 6, and 10, a likely starting material is Levonorgestrel-d6 with this specific labeling pattern. The synthesis then proceeds by applying established chemical transformations used for the non-deuterated parent compounds.

Synthetic Route for 17-Desacetyl this compound (Norelgestromin-d6)

17-Desacetyl Norgestimate is the primary active metabolite of Norgestimate and is also known as Norelgestromin. The synthesis of its deuterated analogue, 17-Desacetyl this compound, can be inferred from established patented methods for producing high-purity Norelgestromin. The logical pathway begins with a deuterated Norgestimate intermediate, which is then selectively hydrolyzed.

Oximation of Levonorgestrel-d6: The synthesis would commence with Levonorgestrel-d6, which possesses the required d6-labeling on the A-ring. This precursor is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent like ethanol (B145695) or pyridine. This reaction converts the ketone group at the C3 position into an oxime, yielding 17-Desacetyl this compound directly. This compound is essentially Levonorgestrel-d6 3-oxime.

Alternative Route via this compound: A more controlled, multi-step approach involves first acetylating the 17-hydroxyl group of Levonorgestrel-d6 to form this compound. This intermediate is then subjected to oximation at the C3 position. The final step is a selective hydrolysis of the acetyl group at the C17 position, yielding 17-Desacetyl this compound. This longer route can be advantageous for purification and achieving high isomeric purity of the final oxime.

The resulting 17-Desacetyl this compound is a crucial reference standard for pharmacokinetic studies. veeprho.comscbt.comesschemco.com

Interactive Table 1: Key Intermediates in the Synthesis of 17-Desacetyl this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Levonorgestrel-d6 | C₂₁H₂₂D₆O₂ | Deuterated Starting Material |

| This compound | C₂₃H₂₄D₆O₃ | Deuterated Intermediate |

| 17-Desacetyl this compound | C₂₁H₂₃D₆NO₂ | Final Product |

Synthetic Route for N-Acetyl this compound

N-Acetyl this compound is another important labeled compound, described as a labeled intermediate of Norgestimate. pharmaffiliates.com Its structure contains an acetyl group on the nitrogen atom of the C3-oxime in addition to the acetyl group at the C17-hydroxyl position.

Formation of this compound: The synthesis starts with the preparation of this compound. This is achieved by the acetylation of Levonorgestrel-d6, which protects the 17-hydroxyl group, followed by the oximation of the C3 ketone using hydroxylamine.

N-Acetylation of the Oxime: The oxime group of the this compound intermediate is then acetylated. This reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine. This step specifically targets the nitrogen of the oxime, yielding N-Acetyl this compound.

The synonyms for this compound, such as "Norgestimate-3-acetate-d6" and "(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6," confirm this di-acetylated structure. esschemco.com

Interactive Table 2: Research Findings on Deuterated Norgestimate Metabolite Standards

| Compound | CAS Number | Molecular Formula | Key Research Application |

| 17-Desacetyl this compound | 1263184-13-9 | C₂₁H₂₃D₆NO₂ | Internal standard for quantifying the primary active metabolite of Norgestimate in biological samples. veeprho.com |

| N-Acetyl this compound | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | Labeled intermediate used in the synthesis and analysis of Norgestimate and its impurities. usbio.net |

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The development of robust and sensitive LC-MS/MS methods is essential for quantifying the low concentrations of Norgestimate and its primary active metabolite, 17-desacetyl norgestimate (norelgestromin), typically found in biological samples. nih.govresearchgate.net this compound and its corresponding deuterated metabolite, 17-desacetyl this compound, are ideal internal standards because they co-elute with the respective unlabeled analytes but are distinguished by their difference in mass. nih.govresearchgate.net This co-elution ensures that any analyte loss during sample extraction, or any suppression or enhancement of the signal during ionization, is mirrored by the internal standard, allowing for reliable correction and accurate quantification. nih.gov

Validated methods utilizing this compound or its deuterated metabolites demonstrate high precision, accuracy, and sensitivity, often achieving lower limits of quantification in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric quantification, especially when analyzing structurally similar steroid compounds. The choice of chromatography technique, stationary phase, and mobile phase is optimized to achieve sufficient resolution, good peak shape, and short analysis times.

UPLC systems, which use columns with sub-2 µm particles, offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. jchr.org These characteristics are highly beneficial for the rapid and sensitive measurement of Norgestimate and its metabolites. A validated UPLC-MS/MS method for the simultaneous determination of Ethinyl Estradiol, Norgestimate, and 17-desacetyl norgestimate in human plasma has been established using their respective deuterated internal standards, including this compound. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and water containing additives like formic acid or ammonium fluoride. | nih.govphenomenex.com |

| Flow Rate | ~0.5 mL/min | jchr.org |

| Run Time | Approximately 4.4 to 4.5 minutes. | researchgate.netnih.gov |

Conventional HPLC remains a widely used and reliable technique for the analysis of steroids. nih.gov Methods for the simultaneous determination of Norgestimate and other active ingredients in pharmaceutical tablets have been developed using reversed-phase HPLC. colab.ws While often having longer run times than UPLC, HPLC methods are robust and can achieve the necessary separation for accurate quantification when coupled with MS/MS detection. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 column (e.g., 150 mm × 4.6 mm, 5 µm). | researchgate.net |

| Mobile Phase | Isocratic or gradient elution using mixtures such as water, methanol, and tetrahydrofuran or water and acetonitrile. | colab.wsresearchgate.net |

| Flow Rate | 1.0 - 2.1 mL/min. | researchgate.netdrugfuture.com |

| Detector | Tandem Mass Spectrometer (MS/MS). | nih.gov |

The choice of stationary phase (column chemistry) is a critical parameter for achieving selectivity in steroid separations. agilent.com Due to the structural similarity of many steroids and their metabolites, co-elution of isobaric compounds (molecules with the same mass) can be a significant challenge.

C18 (Octadecyl Silica): This is the most common stationary phase for reversed-phase HPLC and is widely used for steroid analysis due to its strong hydrophobic retention. nih.gov It is effective for separating a broad range of steroids. phenomenex.com

C8 (Octyl Silica): A less retentive alternative to C18, which can be useful for optimizing the separation of certain analytes. nih.gov

Phenyl Phases (Phenyl-Hexyl, Biphenyl): These stationary phases offer alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the analyte. agilent.com Biphenyl columns, in particular, have proven to be powerful tools for comprehensive, MS-based steroid assays, as they can provide baseline separation of challenging isobaric steroids that may not be resolved on a traditional C18 column. nih.govresearchgate.net The use of methanol as an organic modifier in the mobile phase can enhance these π-π interactions, leading to increased retention and changes in selectivity. agilent.comthermofisher.com

The mobile phase composition directly influences the retention and elution of analytes. nih.gov For reversed-phase separation of steroids, the mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. researchgate.net

Gradient Elution: This is commonly employed in UPLC and HPLC methods for steroid analysis. The process involves gradually increasing the proportion of the organic solvent during the chromatographic run. This ensures that more hydrophilic compounds are resolved early in the run, while more hydrophobic compounds are eluted later with sharp peaks in a reasonable timeframe. nih.gov

Additives: Small amounts of additives like formic acid, ammonia, or ammonium fluoride are often included in the mobile phase. nih.govmdpi.com These modifiers help to control the pH and improve peak shape and ionization efficiency in the mass spectrometer source.

Temperature Control: Maintaining a constant and optimized column temperature is crucial for ensuring reproducible retention times and consistent separation performance. nih.gov

Mass Spectrometric Detection Parameters for Deuterated Analogs

Tandem mass spectrometry is used for its high selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting specific product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity.

When using a deuterated internal standard like this compound or 17-desacetyl this compound, specific MRM transitions are established for both the analyte and the standard. The deuterated standard has a higher mass, resulting in a different precursor ion, but it fragments in a predictable way, allowing for a unique product ion to be monitored. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the analyte in unknown samples. nih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| 17-desacetyl norgestimate | Positive ESI | 328.4 | 124.1 | nih.gov |

| 17-desacetyl this compound | Positive ESI | 334.3 | 91.1 | nih.gov |

2 Advanced Analytical Methodologies for this compound Quantification

The precise quantification of this compound, often used as an internal standard in pharmacokinetic and bioequivalence studies, relies on sophisticated analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). veeprho.comcaymanchem.com The success of these methods hinges on the careful optimization of mass spectrometric conditions and sample preparation strategies to ensure sensitivity, selectivity, and accuracy.

1 Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The conversion of neutral analyte molecules into gas-phase ions is a critical first step in mass spectrometry. For compounds like this compound and its metabolites, soft ionization techniques are preferred as they minimize fragmentation within the ion source, preserving the molecular ion for subsequent analysis. metwarebio.com The two most common atmospheric pressure ionization (API) techniques for this purpose are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). scripps.edujfda-online.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar and large biomolecules. metwarebio.comsepscience.com It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules (e.g., [M+H]⁺). In the analysis of Norgestimate's active metabolite, 17-desacetyl norgestimate, ESI was evaluated and found to provide a superior response compared to APCI. nih.gov The best signal was achieved in the positive ion mode, producing a protonated precursor ion ([M+H]⁺). nih.govesschemco.com This makes ESI the favored technique for achieving high sensitivity in the analysis of Norgestimate and its deuterated analogs. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative technique that is effective for less polar and semi-volatile compounds. jfda-online.comsepscience.com It utilizes a heated nebulizer to convert the liquid sample into a fine mist, followed by ionization through a corona discharge. This process ionizes solvent molecules, which then transfer a charge to the analyte molecules through gas-phase chemical reactions. metwarebio.com While evaluated for norgestimate analysis, APCI was found to be less sensitive than ESI for this particular compound class. nih.gov However, it can be a valuable complementary technique, especially when matrix effects are a concern, as it is sometimes less susceptible to them than ESI. jfda-online.com

| Ionization Technique | Principle | Applicability to this compound | Advantages | Disadvantages |

| Electrospray Ionization (ESI) | Creates ions from an aerosol of charged droplets by applying a high voltage. metwarebio.com | Highly suitable; demonstrated superior response for norgestimate metabolites in positive ion mode. nih.gov | High sensitivity for polar compounds, suitable for large molecules. metwarebio.com | Can be susceptible to ion suppression and matrix effects. sepscience.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes analytes via gas-phase reactions with charged solvent molecules initiated by a corona discharge. jfda-online.com | Applicable, but generally provides a lower response for norgestimate compared to ESI. nih.gov | Better tolerance for higher flow rates and less polar compounds; can be less prone to matrix effects. jfda-online.comsepscience.com | Less effective for large, thermally labile molecules. sepscience.com |

2 Multiple Reaction Monitoring (MRM) Transition Optimization for this compound and Analytes

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments. forensicrti.org It is the gold standard for quantification in complex matrices. The process involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3) for detection. forensicrti.org

The optimization of MRM transitions is a crucial step in method development to achieve the highest sensitivity and specificity. agilent.comnih.gov This involves:

Precursor Ion Selection: For this compound and its non-deuterated analyte, the protonated molecule ([M+H]⁺) is typically selected as the precursor ion in positive ionization mode.

Product Ion Selection: The precursor ion is fragmented by collision-induced dissociation (CID), and the resulting product ion spectrum is examined to identify the most intense and stable fragment ions. Typically, two transitions are monitored for each analyte: a "quantifier" for concentration measurement and a "qualifier" for identity confirmation. agilent.com

Collision Energy (CE) Optimization: The voltage applied to the collision cell is varied to find the optimal energy that produces the most abundant signal for the chosen product ion. forensicrti.orgnih.gov

For the analysis of 17-desacetyl norgestimate and its D6-labeled internal standard, specific MRM transitions have been established.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| 17-desacetyl norgestimate | 328.4 | 124.1 | Quantifier/Qualifier |

| 17-desacetyl this compound | 334.3 | 91.1 | Internal Standard |

Data sourced from a study on the quantification of 17-desacetyl norgestimate in human plasma. nih.gov

This optimization ensures that the instrument is selectively monitoring for the specific analytes of interest, thereby minimizing background noise and enhancing the signal-to-noise ratio for accurate quantification at low concentrations. nih.gov

3 Collision-Induced Dissociation (CID) and Fragmentation Patterns of Deuterated Species

Collision-Induced Dissociation (CID) is the process used in the collision cell (Q2) of a tandem mass spectrometer to fragment a selected precursor ion. wikipedia.org The precursor ions are accelerated and collided with an inert gas (like argon or nitrogen), causing some of their kinetic energy to be converted into internal energy. This excess internal energy leads to the breaking of chemical bonds, resulting in the formation of smaller fragment ions. wikipedia.org

The fragmentation pattern of a molecule provides structural information. For this compound, the fragmentation will be similar to its non-deuterated counterpart, but the mass-to-charge ratio (m/z) of fragments containing deuterium atoms will be shifted. The stability of the deuterium label is crucial; ideally, the deuterium atoms should be located on a part of the molecule that is retained in the monitored fragment ion or is not easily lost during fragmentation.

In the case of 17-desacetyl this compound, the transition from a precursor ion of m/z 334.3 to a product ion of m/z 91.1 suggests a specific fragmentation pathway. nih.gov The precursor ion corresponds to the protonated D6-labeled molecule. The product ion at m/z 91.1 is characteristic of a tropylium ion, which often arises from structures containing a benzyl group, though its formation in steroidal structures can be more complex. The fragmentation of deuterated compounds can sometimes lead to non-uniform isotope patterns in the fragments, an effect that must be considered during analysis, although it is more pronounced in hydrogen/deuterium exchange studies. nih.gov Detailed fragmentation studies would be required to elucidate the exact structure of this fragment and confirm the location of the deuterium atoms.

Advanced Analytical Methodologies and Quantitative Applications of Norgestimate D6

3 Sample Preparation Strategies for Complex Matrices (e.g., Biological Research Samples)

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and contain numerous endogenous components (e.g., proteins, lipids, salts) that can interfere with the analysis of target analytes like Norgestimate-d6. gcms.cz Effective sample preparation is therefore essential to remove these interferences, concentrate the analyte, and ensure the reliability and longevity of the analytical system. gcms.czijpsjournal.com The primary techniques used are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

1 Solid-Phase Extraction (SPE) Protocols and Sorbent Selection

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.comorochem.com It is widely used for cleaning up complex biological samples before LC-MS/MS analysis and has been successfully applied to the extraction of norgestimate (B1679921) metabolites from human plasma. nih.govresearchgate.net

A typical SPE protocol involves several steps:

Conditioning: The sorbent in the SPE cartridge is activated with a solvent like methanol to ensure proper interaction with the sample. orochem.com

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading. orochem.com

Sample Loading: The pre-treated biological sample is passed through the cartridge. The analyte of interest is retained on the sorbent, while many matrix components pass through.

Washing: The cartridge is washed with a specific solvent to remove any remaining interferences without dislodging the analyte.

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for analysis. sigmaaldrich.com

Sorbent Selection: The choice of sorbent is critical and depends on the analyte's properties. For Norgestimate, which is a moderately nonpolar compound, reversed-phase sorbents are commonly used.

| Sorbent Type | Retention Mechanism | Examples | Suitability for this compound |

| Reversed-Phase | Nonpolar-nonpolar interactions (van der Waals forces). sigmaaldrich.com | C18 (Octadecyl), C8 (Octyl), Polymeric (e.g., Oasis HLB) | Excellent. Retains moderately nonpolar compounds like norgestimate from aqueous matrices. C18 is a common choice. |

| Normal-Phase | Polar interactions (hydrogen bonding, dipole-dipole). | Silica, Alumina, Cyano (CN) | Less common for extraction from aqueous biological fluids unless a solvent exchange step is performed. |

| Ion-Exchange | Electrostatic attraction between charged analyte and charged sorbent. | Strong Cation Exchange (SCX), Strong Anion Exchange (SAX) | Not the primary mechanism for norgestimate, but mixed-mode sorbents combining reversed-phase and ion-exchange properties can offer high selectivity. |

2 Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic sample preparation method that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. kochmodular.com It is a versatile and cost-effective technique for cleaning up biological samples. agilent.com

The LLE process involves:

Adding an immiscible organic solvent to the aqueous biological sample (e.g., plasma).

Vigorously mixing the two phases to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Separating the two phases, typically by centrifugation.

Collecting the organic layer containing the analyte.

Evaporating the organic solvent and reconstituting the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system. agilent.com

For the extraction of Norgestimate and its deuterated analog from human plasma, a mixture of hexane and ethyl acetate (B1210297) has been documented as an effective extraction solvent. researchgate.net The choice of solvent is crucial for achieving high recovery.

| Extraction Solvent | Polarity | Target Analytes |

| Hexane/Ethyl Acetate | Nonpolar/Polar Aprotic | Effective for moderately nonpolar compounds like steroids. researchgate.net |

| Methyl tert-butyl ether (MTBE) | Nonpolar | Good for a wide range of drugs from aqueous matrices. |

| Dichloromethane | Polar Aprotic | Effective for various compounds but can form emulsions. nih.gov |

| Ethyl Acetate | Polar Aprotic | Commonly used for extracting a broad range of analytes. nih.gov |

3 Protein Precipitation Methods

Protein Precipitation (PPT) is one of the simplest and fastest methods for sample preparation. It is particularly useful for high-throughput analysis. gcms.cz The technique involves adding a substance to the biological sample (e.g., plasma or serum) that causes proteins to denature and precipitate out of the solution. mdpi.com

The general procedure is:

Add a precipitating agent (e.g., an organic solvent or a strong acid) to the sample.

Vortex to ensure thorough mixing.

Centrifuge at high speed to pellet the precipitated proteins.

Collect the supernatant, which contains the analyte of interest, for direct injection or further cleanup. researchgate.net

While fast and simple, PPT is the least selective of the three methods, as it may not effectively remove other interferences like phospholipids, which can cause significant matrix effects in LC-MS analysis. mdpi.com

| Precipitating Agent | Mechanism | Advantages | Disadvantages |

| Acetonitrile | Alters solvent polarity, disrupting protein hydration shells. | High precipitation efficiency, compatible with reversed-phase LC. researchgate.net | May not remove all phospholipids. |

| Methanol | Similar to acetonitrile. | Simple, readily available. | Generally less efficient at precipitating proteins than acetonitrile. |

| Trichloroacetic Acid (TCA) | Alters pH, causing protein denaturation and aggregation. nih.gov | Effective precipitation. | Can cause analyte degradation; may be harsh on LC columns if not neutralized. mdpi.com |

| Zinc Sulfate (B86663) / Sodium Hydroxide (B78521) | Forms metal hydroxides that co-precipitate proteins. mdpi.com | Minimal sample dilution, maintains neutral pH. researchgate.net | Requires addition of two reagents. |

Calibration and Quantitative Performance Parameters for Assays Employing Deuterated Internal Standards

Chemical Stability of Analyte and Internal Standard in Solutions and Analytical Matrices

The reliability of quantitative bioanalytical methods hinges on the stability of both the analyte and the internal standard in the biological matrix and throughout the analytical process. Validation of these methods requires rigorous stability testing under various conditions to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. nih.gov

In the context of Norgestimate, which is a prodrug, it is rapidly and extensively metabolized to 17-desacetyl norgestimate (norelgestromin) and levonorgestrel (B1675169) after administration. tandfonline.com Consequently, bioanalytical methods are often developed to quantify its primary active metabolite, 17-desacetyl norgestimate, using its deuterated analogue, 17-desacetyl this compound, as the internal standard. nih.govnih.gov Stability assessments are therefore crucial for both 17-desacetyl norgestimate and its d6-labeled internal standard.

Detailed research findings from a study developing and validating an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for 17-desacetyl norgestimate in human plasma provide specific stability data. nih.gov The stability of the analyte was evaluated at low, medium, and high-quality control concentrations under different conditions, as summarized in the table below. The internal standard is expected to exhibit similar stability, a prerequisite for its use in correcting for analyte degradation.

Table 1: Stability of 17-desacetyl norgestimate in Human Plasma

| Stability Condition | Spiked Concentration (pg/mL) | Mean Measured Concentration ±SD (pg/mL) | % Nominal |

|---|---|---|---|

| Autosampler (60 h at 10 °C) | |||

| Low QC | 60.52 | 60.15 ± 1.63 | 99.39 |

| Medium QC | 2405.50 | 2398.92 ± 75.48 | 99.73 |

| High QC | 4022.50 | 4001.53 ± 101.36 | 99.48 |

| Freeze-Thaw (4 cycles at –30 °C) | |||

| Low QC | 60.52 | 59.98 ± 1.25 | 99.11 |

| Medium QC | 2405.50 | 2389.78 ± 69.76 | 99.35 |

| High QC | 4022.50 | 3987.64 ± 98.51 | 99.13 |

| Freeze-Thaw (4 cycles at –75 °C) | |||

| Low QC | 60.52 | 60.23 ± 1.48 | 99.52 |

| Medium QC | 2405.50 | 2401.33 ± 71.56 | 99.83 |

| High QC | 4022.50 | 4015.87 ± 100.79 | 99.84 |

| Long-Term Storage (116 days at –30 °C) | |||

| Low QC | 60.52 | 59.87 ± 1.19 | 98.93 |

| Medium QC | 2405.50 | 2385.67 ± 65.43 | 99.18 |

| High QC | 4022.50 | 3976.43 ± 95.88 | 98.85 |

| Long-Term Storage (116 days at –75 °C) | |||

| Low QC | 60.52 | 60.05 ± 1.37 | 99.22 |

| Medium QC | 2405.50 | 2395.41 ± 70.11 | 99.58 |

| High QC | 4022.50 | 4009.76 ± 99.44 | 99.68 |

Data sourced from a study on 17-desacetyl norgestimate. nih.gov

These results demonstrate that the analyte is stable in human plasma for at least 60 hours in an autosampler at 10 °C, through four freeze-thaw cycles, and for at least 116 days when stored at –30 °C and –75 °C. nih.gov General stability guidelines suggest that analytes are considered stable if the deviation from the baseline measurement is within ±15%. ich.org The consistent behavior of the deuterated internal standard under these conditions is what allows it to accurately correct for any minor degradation or variability.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Advantages

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for determining the quantity of a substance in a sample with high accuracy. youtube.comosti.gov It is considered a method of the highest metrological standing. wikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched form of the analyte, known as the "spike" or internal standard, to the sample. youtube.comup.ac.za In this case, this compound serves as the isotopically labeled internal standard for the quantification of norgestimate.

After the standard is added and thoroughly mixed to achieve isotopic equilibrium with the analyte in the sample, the mixture is analyzed by mass spectrometry. up.ac.za The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled standard. youtube.com Because the amount of the added standard is known, the initial amount of the analyte in the sample can be precisely calculated from this measured ratio. wikipedia.org

A key advantage of IDMS is that it relies on the measurement of isotope ratios rather than the absolute signal intensity of the analyte. youtube.comwikipedia.org This makes the quantification less susceptible to errors arising from sample loss during extraction, preparation, or introduction into the mass spectrometer. osti.gov As long as the analyte and the isotopic standard behave identically during these steps and equilibrium has been reached, any losses will affect both compounds equally, leaving their ratio unchanged. up.ac.za

Role of Deuterated Internal Standards in Method Robustness and Accuracy

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis for achieving high robustness and accuracy. scispace.comkcasbio.com Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while accuracy is the closeness of the measured value to the true value. chromatographyonline.comajpsonline.com

This compound, being chemically identical to norgestimate apart from the increased mass due to deuterium (B1214612) atoms, exhibits nearly identical physicochemical properties. medchemexpress.com This includes having the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte. texilajournal.com

Key contributions to method robustness and accuracy include:

Correction for Variability: A deuterated internal standard co-elutes with the analyte and experiences the same conditions throughout the analytical process. texilajournal.com This allows it to compensate for variations in sample handling, such as inconsistencies in extraction recovery, dilutions, and injection volume. scispace.com

Improved Precision: By normalizing the analyte's response to that of the internal standard, random errors are minimized, leading to significantly improved precision (reproducibility) of the measurement. scispace.com Studies have shown that using a SIL internal standard can significantly lower the variance and improve the precision of an assay compared to using a structural analogue. scispace.com

Enhanced Accuracy: The internal standard corrects for systemic errors that might affect the analyte's signal, ensuring the calculated concentration is closer to the true value. The mean bias when using a SIL internal standard has been shown to be significantly closer to 100% compared to methods using analogue standards. scispace.com

Minimization of Matrix Effects and Ion Suppression through Isotopic Labeling

Matrix effects are a major challenge in LC-MS/MS bioanalysis, particularly when analyzing complex samples like plasma. kcasbio.comwaters.com These effects occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). waters.com This can significantly compromise the accuracy and reliability of the results. chromatographyonline.com

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to compensate for matrix effects. kcasbio.comreddit.com

Co-elution and Shared Fate: Because the deuterated standard is chemically identical to the analyte, it has the same retention time on the chromatography column. texilajournal.com This ensures that both the analyte and the internal standard are exposed to the same interfering components from the matrix as they enter the ion source at the same time. chromatographyonline.com

Normalization of Signal: Any ion suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree. waters.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized and effectively cancelled out. kcasbio.com This ensures that the quantitative results remain accurate even with variable matrix effects between different samples. lcms.cz

While highly effective, a potential issue can be the "isotope effect," where deuterium labeling can sometimes cause a slight shift in retention time, leading to incomplete co-elution. chromatographyonline.commyadlm.org If the analyte and its deuterated standard separate, they may experience different degrees of ion suppression, which would compromise the correction. waters.comresearchgate.net Therefore, chromatographic conditions must be carefully optimized to ensure complete co-elution for the most accurate compensation of matrix effects. chromatographyonline.com

In Vitro Metabolism and Biotransformation Pathways Involving Norgestimate D6

Elucidation of Norgestimate (B1679921) Metabolic Pathways in In Vitro Systems

In vitro models have demonstrated that norgestimate is rapidly metabolized by both the gut wall and the liver. nih.gov The primary metabolic transformations include deacetylation, hydroxylation, reduction, and conjugation, leading to the formation of various metabolites.

Deacetylation Pathways and Formation of Key Metabolites (e.g., Norelgestromin (B1679859)/17-desacetyl Norgestimate)

The initial and most significant metabolic step for norgestimate is its rapid deacetylation. nih.govnih.gov This process occurs in the intestines and liver, leading to the formation of its major and most active metabolite, norelgestromin, also known as 17-desacetyl norgestimate. wikipedia.orgtandfonline.comfda.gov This conversion is extensive and happens during the first pass metabolism. nih.govfda.gov In vitro studies with human intestinal mucosa have shown that a significant percentage of norgestimate is converted to 17-desacetyl norgestimate. nih.gov

Another metabolite formed through deacetylation is levonorgestrel (B1675169) 17β-acetate, although it is considered a very minor metabolite. wikipedia.org

Hydroxylation and Reduction Pathways Leading to Other Metabolites (e.g., Levonorgestrel, 3-keto Norgestimate)

Following deacetylation, norelgestromin can be further metabolized. One of the pathways involves deoximation to form the active metabolite norgestrel (B7790687) (levonorgestrel). nih.gov Levonorgestrel itself can undergo further reduction and hydroxylation. wikipedia.org

In vitro studies with human liver microsomes have identified several hydroxylated and reduced metabolites. nih.gov Small amounts of 3-keto norgestimate and norgestrel have been observed. nih.gov The breakdown of 17-desacetyl norgestimate in the presence of NADPH and oxygen also leads to the formation of norgestrel and other metabolites. nih.gov

Further biotransformation of norgestrel results in metabolites such as 16β-hydroxynorgestrel, 2α-hydroxynorgestrel, and 3α,5β-tetrahydronorgestrel. nih.goviaea.org A trihydroxylated metabolite, 3,16-dihydroxy-5-tetrahydronorgestrel, has also been identified. nih.goviaea.org

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

After the initial metabolic steps of deacetylation, hydroxylation, and reduction, the resulting metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. tandfonline.com These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. uomus.edu.iqyoutube.com Norgestrel, a key metabolite, can be O-glucuronidated. nih.gov The final metabolites are often found as glucuronide or sulfate (B86663) conjugates. tandfonline.com

Role of Specific Enzyme Systems in Norgestimate Metabolism

The metabolism of norgestimate and its metabolites is catalyzed by specific enzyme systems, primarily the Cytochrome P450 (CYP) and Uridine Diphosphate Glucuronosyltransferase (UGT) superfamilies.

Cytochrome P450 Isoforms (e.g., CYP3A4) Involvement

The Cytochrome P450 system, particularly the CYP3A4 isoform, plays a crucial role in the oxidative metabolism of norgestimate's metabolites. nih.govnih.gov CYP3A4 is the main enzyme responsible for the metabolism of 17-desacetylnorgestimate, with a fraction metabolized (fm) of 0.57. nih.gov To a lesser extent, CYP2B6 and CYP2C9 are also involved in the metabolism of this active metabolite. nih.govnih.gov

CYP3A4 is also a major contributor to the oxidation of norgestrel. nih.gov The hydroxylation of norgestrel to metabolites like 16β-hydroxynorgestrel and 2α-hydroxynorgestrel is mediated by CYP enzymes. nih.goviaea.org

Identification and Structural Characterization of Deuterated Metabolites

The biotransformation of Norgestimate-d6 follows the established pathways of its non-deuterated counterpart, leading to the formation of a series of deuterated metabolites. The primary metabolic reaction is the rapid hydrolysis of the 17-acetate group, a process that can occur in the gut wall and the liver. nih.gov Subsequent modifications are primarily carried out by cytochrome P450 enzymes, with CYP3A4 being a key contributor to its metabolism. nih.gov

The identification and structural characterization of these deuterated metabolites are typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) atoms cause a predictable mass shift in the resulting fragments, allowing for their clear identification.

Key deuterated metabolites identified through these methods include:

17-Deacetyl this compound (Norelgestromin-d6): This is the primary and most significant active metabolite. nih.govmedchemexpress.com Its formation involves the deacetylation of the parent compound. In mass spectrometry, this metabolite would exhibit a molecular weight increased by six mass units compared to the unlabeled 17-deacetyl norgestimate.

Norgestrel-d6: Following deacetylation, the oxime group at the C3 position can be hydrolyzed to a ketone, leading to the formation of deuterated norgestrel. nih.gov

Hydroxylated and Reduced Metabolites-d6: Further biotransformation can lead to the introduction of hydroxyl groups or the reduction of functional groups on the steroid nucleus. nih.goviaea.org In vivo studies of norgestimate have identified metabolites such as 16β-hydroxynorgestrel and 3α,5β-tetrahydronorgestrel. nih.goviaea.org The corresponding deuterated versions would be expected in in vitro systems capable of these reactions, and their structures would be confirmed by the characteristic mass shifts and fragmentation patterns in MS analysis.

The table below summarizes the principal deuterated metabolites of this compound and the key biotransformation reactions involved.

| Deuterated Metabolite | Parent Compound | Key Biotransformation Pathway |

| 17-Deacetyl this compound | This compound | Deacetylation |

| Norgestrel-d6 | 17-Deacetyl this compound | Hydrolysis of Oxime |

| Hydroxylated Norgestrel-d6 | Norgestrel-d6 | Hydroxylation |

| Tetrahydronorgestrel-d6 | Norgestrel-d6 | Reduction |

Tracing Metabolic Fates and Reaction Mechanisms with Deuterium Labeling

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug and elucidating the mechanisms of the enzymatic reactions involved. The use of this compound offers significant advantages over unlabeled or radio-labeled compounds.

Tracing Metabolic Fates: By introducing this compound into an in vitro metabolic system, such as human liver microsomes, its journey through various biotransformation pathways can be meticulously tracked. nih.gov Using LC-MS/MS, analysts can screen for all molecular ions that contain the six-deuterium label. This "mass tag" makes it possible to distinguish drug-derived material from the complex matrix of endogenous steroids and other cellular components, virtually eliminating background interference. This clear differentiation allows for the creation of a comprehensive metabolic map, identifying both major and minor pathways without the need for radioactive isotopes. medchemexpress.com The relative abundance of the parent compound and each deuterated metabolite can be quantified over time to determine the rates of formation and subsequent clearance.

Elucidating Reaction Mechanisms: The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for studying reaction mechanisms. If a specific metabolic transformation of this compound (e.g., a hydroxylation reaction at a deuterated position) proceeds more slowly than that of unlabeled Norgestimate, it provides strong evidence that the cleavage of that specific C-D bond is a critical, rate-limiting part of the enzymatic mechanism. While specific KIE studies on norgestimate metabolism are not widely reported, this principle is a fundamental application of deuterium labeling in drug metabolism research. The stability of the C-D bond compared to the C-H bond can provide critical insights into the transition states of enzyme-catalyzed reactions.

Chemical Stability, Degradation Studies, and Impurity Profiling of Norgestimate D6

Forced Degradation Studies under Various Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific published forced degradation studies solely on Norgestimate-d6 are not extensively detailed in the provided search results, general principles of steroid and oxime stability, along with information on Norgestimate (B1679921) itself, can inform expectations. Deuteration can sometimes influence degradation rates due to kinetic isotope effects, but the primary degradation pathways are often similar to the non-deuterated analog, unless the deuterated site is directly involved in the rate-determining step of a specific reaction sigmaaldrich.com.

Acidic and Basic Hydrolysis Pathways

Steroidal oximes, such as the one present in Norgestimate, are susceptible to hydrolysis under acidic and basic conditions. In acidic environments, protonation of the oxime nitrogen can facilitate nucleophilic attack by water, leading to the cleavage of the C=N bond and formation of the corresponding ketone. Basic conditions can also promote hydrolysis, albeit often through different mechanisms, potentially involving hydroxide (B78521) ion attack. Studies on Norgestimate indicate that it undergoes deacetylation and further metabolism, suggesting that its functional groups are labile under physiological and potentially chemical conditions drugbank.comresearchgate.netresearchgate.net. While direct data for this compound is limited, it is expected to exhibit similar hydrolytic susceptibility.

Oxidative Degradation Mechanisms

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to various degradation products. For steroid compounds, oxidation can occur at unsaturated bonds, hydroxyl groups, or other susceptible sites within the molecule. The specific sites of oxidation for this compound would depend on its precise structure and the reaction conditions. Research on Norgestimate metabolites suggests processes like hydroxylation, which implies susceptibility to oxidative transformations drugbank.comresearchgate.net.

Photolytic Degradation Processes

Exposure to light, particularly UV radiation, can induce photolytic degradation. This can result in isomerization, bond cleavage, or the formation of photo-oxidation products. Steroidal compounds can be sensitive to photolysis, and analytical methods for Norgestimate have been developed to resolve it from potential degradation products, indicating that photostability is a consideration nih.govresearchgate.net.

Thermal Degradation Profiles

Thermal stress involves exposing the compound to elevated temperatures. This can lead to general decomposition, isomerization, or elimination reactions. The stability of this compound as a solid is reported to be ≥ 4 years when stored at -20°C caymanchem.comcaymanchem.com. This suggests good thermal stability under recommended storage conditions. However, prolonged exposure to high temperatures during processing or storage could potentially lead to degradation.

Identification and Structural Elucidation of Chemical Degradation Products and By-products

The identification and structural elucidation of degradation products are crucial for understanding degradation pathways and for developing stability-indicating assays. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed for this purpose.

While specific degradation products of this compound are not explicitly detailed in the provided search results, studies on Norgestimate and its metabolites provide insights. For instance, Norgestimate is known to be rapidly deacetylated to 17-desacetyl norgestimate, which is considered a primary active metabolite nih.govdrugbank.comresearchgate.netresearchgate.net. Other potential degradation products identified for Norgestimate include norgestrel (B7790687) and norgestrel oxime isomers scispace.com. It is reasonable to assume that similar degradation pathways would apply to this compound, with the deuterium (B1214612) atoms incorporated into the identified products. For example, if hydrolysis of the oxime occurs, the resulting ketone would be this compound ketone.

Impurity Profiling and Characterization of Deuterated Norgestimate Standards

The impurity profile of this compound as an analytical standard is critical. This includes assessing chemical purity, isotopic purity, and the presence of any residual starting materials, intermediates, or by-products from its synthesis.

Chemical Purity: this compound is typically supplied with a chemical purity of ≥95% (referring to the Norgestimate component, which may exist as a mixture of isomers) caymanchem.com.

Isotopic Purity: High isotopic purity is essential for its function as an internal standard. This compound is generally reported to have ≥99% deuterated forms (d1-d6) and ≤1% d0 (non-deuterated) caymanchem.com. This ensures that the mass spectrometry signal from the standard is distinct from the analyte. Various deuterated forms, such as Norgestimate-d3, 17-Desacetyl this compound, and N-Acetyl this compound, are also commercially available as reference standards pharmaffiliates.comsynzeal.comsimsonpharma.compharmaffiliates.comtlcstandards.comemerypharma.comlgcstandards.com.

Synthesis-Related Impurities: Impurities in Norgestimate and its deuterated analogs can arise from the multi-step synthesis process, which may involve oxidation, acetylation, and hydroxylation steps veeprho.com. These can include unreacted starting materials, process intermediates, or by-products. Manufacturers provide Certificates of Analysis (CoA) detailing the purity and characterization data for each batch of this compound caymanchem.comsynzeal.com.

Table 1: Key Characteristics of this compound as an Analytical Standard

| Parameter | Specification/Finding | Source Reference |

| Chemical Purity | ≥95% (Norgestimate, mixture of isomers) | caymanchem.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d6); ≤1% d0 | caymanchem.com |

| Storage Conditions | -20°C | caymanchem.comcaymanchem.com |

| Stability (Solid) | ≥4 years | caymanchem.comcaymanchem.com |

| Solubility | Soluble in methanol | caymanchem.comcaymanchem.com |

| Primary Use | Internal standard for LC-MS/MS quantification | nih.govcaymanchem.comcaymanchem.comveeprho.com |

| Molecular Formula | C₂₃H₂₅D₆NO₃ | caymanchem.comcaymanchem.com |

| Molecular Weight | 375.5 g/mol | caymanchem.comcaymanchem.com |

Table 2: Potential Degradation Pathways and Products (Inferred from Norgestimate)

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products (Deuterated) | Notes |

| Acidic Hydrolysis | Oxime hydrolysis | This compound ketone | Cleavage of C=N bond. |

| Basic Hydrolysis | Oxime hydrolysis | This compound ketone | Similar to acidic hydrolysis, potentially via different mechanism. |

| Oxidative Degradation | Oxidation at various sites | Oxidized this compound species | Susceptible to oxidation at unsaturated bonds or hydroxyl groups. |

| Photolytic Degradation | Isomerization, bond cleavage | Photoproducts of this compound | Sensitivity to UV light may lead to structural changes. |

| Thermal Degradation | General decomposition | Decomposition products of this compound | While stable at -20°C, prolonged high temperatures can induce breakdown. |

Compound List:

this compound

Norgestimate

17-desacetyl norgestimate

17-desacetyl norgestimate D6

Norgestimate ketone (hypothetical degradation product)

Norgestrel

Norgestrel oxime

Norgestrel acetate (B1210297)

N-Acetyl this compound

Norgestimate EP Impurity C

Norgestimate EP Impurity D

Norelgestromin-d6

Advanced Research Applications and Future Perspectives

Deuterium (B1214612) as a Mechanistic Probe in Chemical Biology and Pharmacological Research

The replacement of hydrogen with deuterium is a cornerstone technique in mechanistic studies, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. researchgate.net Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of a metabolic process. researchgate.netacs.org This phenomenon allows researchers to use deuterated compounds like Norgestimate-d6 as mechanistic probes to investigate the biotransformation of the parent drug, Norgestimate (B1679921).

By comparing the metabolic fate of Norgestimate with that of this compound, scientists can elucidate specific metabolic pathways. clearsynth.com If the deuteration is placed at a site of oxidative metabolism, a significant decrease in the rate of formation of a particular metabolite would be observed for the d6-analog compared to the non-deuterated compound. researchgate.netnih.gov This provides direct evidence for the involvement of that specific C-H bond in the metabolic cascade, often mediated by cytochrome P450 enzymes. researchgate.net Such studies are crucial in understanding a drug's pharmacokinetics, identifying active or potentially toxic metabolites, and predicting drug-drug interactions. researchgate.netresearchgate.net The use of deuterium labeling can thus offer valuable insights into how Norgestimate is processed in the body, which is fundamental for pharmacological research. clearsynth.com

Key Applications of Deuterium Labeling in Mechanistic Studies:

Elucidation of Metabolic Pathways: Identifying the specific sites on a molecule that undergo enzymatic attack. researchgate.net

Investigation of Reaction Mechanisms: Determining the rate-limiting steps in chemical and biological transformations. acs.org

Probing Metabolism-Related Toxicity: Assessing whether specific metabolites contribute to adverse effects. researchgate.net

Improving Pharmacokinetic Profiles: Strategic deuteration can slow metabolism, potentially leading to a longer half-life and altered exposure profiles for the active drug. nih.gov

Integration of this compound in Metabolomics and Lipidomics Research Methodologies

Metabolomics and lipidomics are comprehensive analytical disciplines that involve the study of small molecules (metabolites) and lipids within a biological system. nih.govsigmaaldrich.com These fields rely heavily on high-sensitivity analytical techniques, predominantly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of numerous analytes in complex biological matrices like plasma, urine, or tissue extracts. mdpi.comsigmaaldrich.com

A significant challenge in these analyses is the potential for variability arising from sample preparation and instrumental analysis, such as ion suppression in mass spectrometry. sigmaaldrich.comsigmaaldrich.com To correct for these variations, stable isotope-labeled internal standards (SIL-IS) are widely employed. This compound is intended for use as an internal standard for the quantification of Norgestimate and its metabolites, such as 17-desacetyl norgestimate. caymanchem.comnih.gov Because this compound is chemically identical to the analyte of interest (the "analyte"), it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. sigmaaldrich.com However, due to its higher mass, it can be distinguished from the non-labeled analyte by the detector. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss or variation during sample processing or analysis will affect both the standard and the analyte equally. This allows for a highly accurate and precise quantification of the endogenous or administered Norgestimate, a process known as isotope dilution mass spectrometry. nih.govnih.gov

The use of deuterated steroids as internal standards is a well-established practice in clinical chemistry and metabolomics research, enabling the development of robust and reliable quantitative methods for steroid hormone profiling. sigmaaldrich.comsigmaaldrich.com

Innovations in Deuterium Labeling Technologies and Their Impact on Steroid Chemistry and Analysis

The synthesis of complex deuterated molecules like this compound relies on advancements in isotopic labeling technologies. Historically, the introduction of deuterium into steroid scaffolds was a multi-step and often challenging process. nih.gov However, recent innovations have provided more efficient and selective methods for deuteration. These methods are crucial for producing the high-purity labeled compounds required for pharmacological studies and as analytical standards.

Modern synthetic strategies include direct C-H activation/deuteration, which allows for the late-stage introduction of deuterium into complex molecules, reducing the number of synthetic steps. acs.org Other techniques involve the use of deuterium-donating reagents like sodium borodeuteride and deuterium water in reduction and exchange reactions. researchgate.net For steroid chemistry, specific methods have been developed to achieve high regioselectivity, ensuring that the deuterium atoms are placed at the desired positions within the steroid nucleus. researchgate.netnih.gov Recently, ultrasound-assisted microcontinuous processes have been shown to facilitate the selective deuteration of steroid hormones under mild conditions, offering an efficient and scalable approach. nih.gov

These innovations not only make the synthesis of compounds like this compound more practical but also expand the toolkit for creating a wider array of deuterated steroids. This enables more detailed metabolic studies and the development of a comprehensive library of internal standards for metabolomic and lipidomic analysis. nih.govacs.org

Table 1: Selected Modern Deuterium Labeling Techniques for Steroids This table is interactive and can be sorted by clicking on the column headers.

| Method | Description | Key Reagents | Advantage |

|---|---|---|---|

| Base-Catalyzed Exchange | Exchange of protons alpha to a carbonyl group with deuterium from a deuterated solvent. | D₂O, NaOD | Simple and effective for specific positions. |

| Metal-Catalyzed H/D Exchange | Use of transition metal catalysts (e.g., Iridium, Ruthenium) to activate C-H bonds for exchange with a deuterium source. | D₂O, D₂ gas | Allows for late-stage and often highly selective deuteration. |

| Deuteride (B1239839) Reduction | Reduction of carbonyls or other functional groups using a deuteride source. | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄) | Introduces deuterium at specific, predictable locations. |